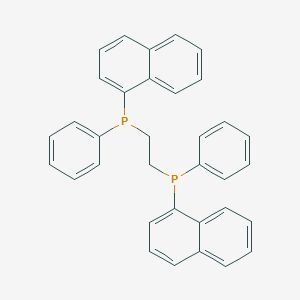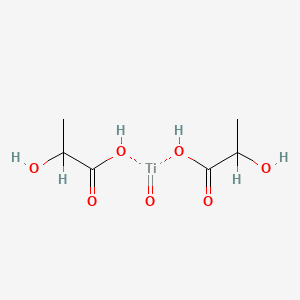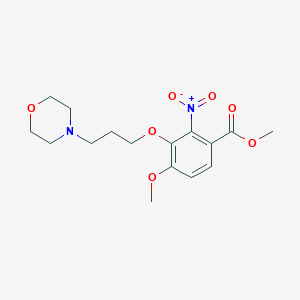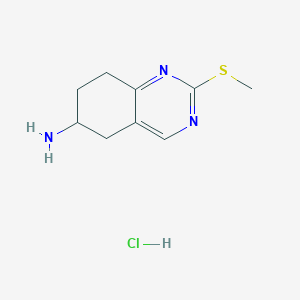
(3-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in THF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound widely used in organic synthesis. This compound is particularly valued for its ability to introduce the trifluoromethoxy group into various organic molecules, which can significantly alter their chemical and physical properties. The trifluoromethoxy group is known for its electron-withdrawing properties, which can enhance the stability and reactivity of the resulting compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Trifluoromethoxy)phenyl)zinc bromide typically involves the reaction of 3-(trifluoromethoxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-(Trifluoromethoxy)phenyl bromide+Zn→(3-(Trifluoromethoxy)phenyl)zinc bromide
Industrial Production Methods
In industrial settings, the production of (3-(Trifluoromethoxy)phenyl)zinc bromide is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
化学反应分析
Types of Reactions
(3-(Trifluoromethoxy)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can add to electrophilic double bonds, such as alkenes and alkynes.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium tert-butoxide, are used to deprotonate the compound and enhance its nucleophilicity.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound and dissolve a wide range of reactants.
Major Products
The major products formed from reactions involving (3-(Trifluoromethoxy)phenyl)zinc bromide include trifluoromethoxy-substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学研究应用
Chemistry
In chemistry, (3-(Trifluoromethoxy)phenyl)zinc bromide is used as a reagent for the introduction of the trifluoromethoxy group into organic molecules. This modification can enhance the lipophilicity, metabolic stability, and bioavailability of the resulting compounds, making them more suitable for pharmaceutical applications.
Biology
In biological research, the compound is used to synthesize bioactive molecules that can interact with various biological targets. The trifluoromethoxy group can improve the binding affinity and selectivity of these molecules towards their targets.
Medicine
In medicine, (3-(Trifluoromethoxy)phenyl)zinc bromide is used in the synthesis of drug candidates. The trifluoromethoxy group can enhance the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME) profiles.
Industry
In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings, that require enhanced chemical and thermal stability.
作用机制
The mechanism of action of (3-(Trifluoromethoxy)phenyl)zinc bromide involves the transfer of the trifluoromethoxy group to an electrophilic substrate. The zinc atom acts as a nucleophile, facilitating the formation of a new carbon-carbon bond. The trifluoromethoxy group, being highly electron-withdrawing, stabilizes the transition state and enhances the reactivity of the compound.
相似化合物的比较
Similar Compounds
- (3-(Trifluoromethyl)phenyl)zinc bromide
- (4-(Trifluoromethoxy)phenyl)zinc bromide
- (2-(Trifluoromethoxy)phenyl)zinc bromide
Uniqueness
(3-(Trifluoromethoxy)phenyl)zinc bromide is unique due to the position of the trifluoromethoxy group on the phenyl ring. This specific positioning can influence the electronic and steric properties of the compound, making it more suitable for certain reactions compared to its isomers. Additionally, the trifluoromethoxy group provides a balance between electron-withdrawing effects and steric hindrance, which can be advantageous in various synthetic applications.
属性
分子式 |
C7H4BrF3OZn |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
bromozinc(1+);trifluoromethoxybenzene |
InChI |
InChI=1S/C7H4F3O.BrH.Zn/c8-7(9,10)11-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |
InChI 键 |
CKKUCHRQGMPJFX-UHFFFAOYSA-M |
规范 SMILES |
C1=C[C-]=CC(=C1)OC(F)(F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[6-(Cyclopropylmethoxy)-2,3-difluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13728167.png)

![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile](/img/structure/B13728178.png)
![7-(2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13728181.png)
![4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy]-](/img/structure/B13728185.png)
![7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13728193.png)

![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13728209.png)
![[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester](/img/structure/B13728216.png)



